molecular formula C25H20N2O2 B1670646 DIM-C-pPhCO2Me CAS No. 151358-48-4

DIM-C-pPhCO2Me

Cat. No. B1670646
CAS RN: 151358-48-4
M. Wt: 380.4 g/mol
InChI Key: BBAOKSZCULLDIW-UHFFFAOYSA-N
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Description

DIM-C-pPhCO2Me is a nuclear receptor 4A1 (NR4A1) antagonist . It displays antineoplastic activity and is known to exhibit potent anticancer activity in pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells . It is also known as 1,1-bis (3′-indolyl)-1- (p -carboxymethylphenyl)methane .


Molecular Structure Analysis

The chemical formula of this compound is C25H20N2O2 . Its exact mass is 380.15 and its molecular weight is 380.447 . The elemental composition is C, 78.93; H, 5.30; N, 7.36; O, 8.41 .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 380.44 . More specific physical and chemical properties are not provided in the available resources.

Scientific Research Applications

1. Cancer Treatment

DIM-C-pPhCO2Me has been investigated for its potential in treating various cancers. Studies have shown its effectiveness in inhibiting growth and inducing apoptosis in cancer cells. For instance, in renal cell adenocarcinoma, this compound antagonizes NR4A1, a nuclear receptor with pro-oncogenic activity, leading to decreased cell proliferation and induction of apoptosis (Hedrick et al., 2015). Similar effects have been observed in rhabdomyosarcoma, where it targets NR4A1-dependent genes and pathways, thereby inhibiting tumor growth and inducing apoptosis (Lacey et al., 2016).

2. Mechanisms of Action

The mechanisms underlying the anticancer activities of this compound are complex. It has been shown to modulate multiple signaling pathways, including the inactivation of nuclear receptors, induction of endoplasmic reticulum stress, and modulation of kinases. For example, it can act as an antagonist for NR4A1, affecting various growth-promoting and pro-survival pathways in cancer cells (Safe et al., 2008).

3. Targeting Specific Cancer Types

Research has demonstrated the effectiveness of this compound in targeting specific cancer types. In glioblastoma, it inhibits cell and tumor growth, induces apoptosis, and inhibits migration and invasion of cancer cells (Karki et al., 2019). Additionally, in endometrial and other cancer cell lines, it induces apoptosis by targeting the mitochondrial permeability transition pore complex (Hong et al., 2008).

4. Modulation of Cell Signaling Pathways

This compound has been found to modulate cell signaling pathways that are crucial for cancer cell survival and proliferation. In pancreatic and colon cancer cells, it regulates β1-integrin expression via the NR4A1 receptor. This regulation affects cell migration, invasion, and β1-integrin-dependent phosphorylation of FAK, indicating a potential for clinical applications in cancer therapy (Hedrick, Lee, & Safe, 2017).

5. Role in Autophagic Cell Death

In estrogen receptor-negative breast cancer, this compound and its analogs have been found to induce autophagic cell death. This process involves the accumulation of LC3-II protein, a marker of autophagy, and the increased expression of Beclin and light chain associated protein 3, indicating a new mechanism-based approach for treating drug-resistant tumors (Vanderlaag et al., 2010).

6. Potential for Combined Cancer Therapies

Research also suggests that this compound can be used in combination with other cancer treatments to enhance therapeutic effects. For example, in non-small cell lung cancer, its combination with docetaxel showed synergistic effects, reducing lung weights and inducing apoptosis more effectively than either treatment alone (Ichite et al., 2009).

7. Inhalation Delivery for Lung Cancer Treatment

The potential for inhalation delivery of this compound as a treatment for lung cancer has been explored. This method of delivery has shown to enhance the anticancer activity of the compound, activating multiple signaling pathways and providing evidence for its use in lung cancer treatment (Ichite et al., 2010).

Safety and Hazards

DIM-C-pPhCO2Me is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBAOKSZCULLDIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271204
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

151358-48-4
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151358-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(di-1H-indol-3-ylmethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of DIM-C-pPhCO2Me?

A: this compound acts as an antagonist of the orphan nuclear receptor NR4A1 (also known as Nur77 or TR3). [, , , ] It binds to NR4A1 and inhibits its transcriptional activity, thereby downregulating NR4A1-dependent gene expression. This leads to a cascade of downstream effects, including decreased cell proliferation, induction of apoptosis, and inhibition of tumor growth in various cancer cell lines. [, , , ]

Q2: How does this compound impact cancer cell migration and invasion?

A: Studies have shown that this compound can inhibit β1-integrin expression, a protein crucial for cell migration and invasion, in pancreatic and colon cancer cells. [] This inhibition mimics the effects of genetically silencing NR4A1, suggesting that NR4A1 plays a crucial role in regulating β1-integrin levels. Furthermore, this compound reduces β1-integrin-dependent responses such as cell migration and adhesion to fibronectin. []

Q3: Are there any in vivo studies demonstrating the efficacy of this compound?

A: While the provided abstracts don't delve into specific in vivo data, they mention the use of xenograft models to study the compound's effects on tumor growth. [] Additionally, this compound has shown promising results in improving survival rates in a mouse model of Escherichia coli pneumonia, linked to enhanced bacterial clearance and reduced lung injury. [] These findings highlight the therapeutic potential of this compound.

Q4: What are the structural features of this compound that contribute to its activity?

A: While specific structure-activity relationship (SAR) studies aren't detailed in the abstracts, the "C-DIM" scaffold, characterized by the 1,1-bis(3'-indolyl)-1-(phenyl)methane core structure, appears essential for NR4A1 antagonism. [, , ] The p-carboxymethyl substituent on the phenyl ring seems to be a key feature for this compound's activity. Comparing its effects with the p-hydroxyphenyl analog (DIM-C-pPhOH) in future studies could provide valuable insights into the SAR and guide further optimization of NR4A1 antagonists. [, , ]

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